Ethyl 3-formyl-5-methoxybenzoate
Description
Ethyl 3-formyl-5-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a formyl (-CHO) group at the 3-position and a methoxy (-OCH₃) group at the 5-position. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its synthesis often involves hydrolysis and esterification steps, as demonstrated in protocols for analogous methyl esters . The ethyl ester group enhances lipophilicity compared to methyl analogs, influencing solubility and reactivity in downstream reactions .
Properties
CAS No. |
367519-87-7 |
|---|---|
Molecular Formula |
C11H12O4 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 3-formyl-5-methoxybenzoate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-4-8(7-12)5-10(6-9)14-2/h4-7H,3H2,1-2H3 |
InChI Key |
HIVBGUWYAVWNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
The most direct route involves esterifying 3-formyl-5-methoxybenzoic acid with ethanol under acidic conditions. Sulfuric acid (H₂SO₄) is the traditional catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by ethanol.
Reaction Conditions :
- Molar Ratio : A 1:5 molar ratio of acid to ethanol ensures excess alcohol drives the equilibrium toward ester formation.
- Temperature : Reflux (78–80°C) for 6–8 hours achieves >85% conversion.
- Workup : Neutralization with NaHCO₃ followed by extraction with ethyl acetate yields the crude ester, which is purified via recrystallization or column chromatography.
Limitations :
Alternative Catalysts
To mitigate acid-related side reactions, p-toluenesulfonic acid (PTSA) or Amberlyst-15 resin has been employed. These catalysts offer milder conditions, reducing decomposition risks while maintaining yields of 75–80%.
Multi-Step Synthesis from Salicylic Acid Derivatives
Formylation of Protected Intermediates
A scalable approach begins with methyl 5-methoxysalicylate, where selective formylation at the 3-position is achieved using dichloromethyl methyl ether (ClCH₂OCH₃) in the presence of AlCl₃.
Stepwise Process :
- Protection : The phenolic -OH of salicylic acid is protected with a tetrahydropyranyl (THP) group to prevent unwanted side reactions.
- Formylation : Vilsmeier-Haack reaction introduces the formyl group at 80°C, yielding 3-formyl-5-methoxybenzoate intermediates.
- Deprotection and Esterification : Acidic hydrolysis removes the THP group, followed by esterification with ethanol under H₂SO₄ catalysis.
Advantages :
Industrial-Scale Production Methods
Continuous Flow Processes
Modern facilities utilize continuous flow reactors to enhance efficiency. In one setup, 3-formyl-5-methoxybenzoic acid and ethanol are pumped through a heated reactor packed with solid acid catalysts (e.g., sulfonated graphene oxide).
Key Parameters :
| Parameter | Value |
|---|---|
| Residence Time | 30–45 minutes |
| Temperature | 100–120°C |
| Pressure | 10–15 bar |
| Catalyst Lifetime | >500 hours |
Benefits :
Microwave-Assisted Synthesis
Microwave irradiation accelerates esterification by rapidly heating the reaction mixture. A typical protocol combines 3-formyl-5-methoxybenzoic acid, ethanol, and PTSA in a sealed vessel irradiated at 100°C for 20 minutes.
Outcomes :
- Yields of 88–92% in 1/3 the time of conventional heating.
- Enhanced reproducibility due to uniform thermal distribution.
Comparative Analysis of Methodologies
Yield and Purity Across Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| H₂SO₄ Reflux | 85 | 90 | Simplicity |
| PTSA Catalysis | 80 | 95 | Reduced side reactions |
| Continuous Flow | 95 | 98 | Scalability |
| Microwave-Assisted | 92 | 97 | Speed |
Cost and Environmental Impact
- Batch Processes : Low equipment costs but higher solvent use.
- Flow Chemistry : Higher initial investment offset by 40% lower ethanol consumption.
- Microwave Methods : Energy-efficient but limited to small-scale production.
Challenges and Optimization Strategies
Formyl Group Stability
The formyl moiety is prone to oxidation under acidic conditions. Substituting H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) stabilizes the aldehyde while maintaining catalytic activity, improving yields to 89%.
Solvent Selection
Switching from ethanol as both reactant and solvent to a mixed system (e.g., ethanol/toluene) reduces azeotrope formation, simplifying distillation and recovery.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-formylbenzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of an acid or base.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3-Methoxy-5-formylbenzoic acid and ethanol.
Reduction: 3-Methoxy-5-hydroxymethylbenzoic acid ethyl ester.
Oxidation: 3-Carboxy-5-formylbenzoic acid ethyl ester.
Substitution: Various substituted benzoic acid ethyl esters depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-formylbenzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-formylbenzoic acid ethyl ester depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the formyl group can form Schiff bases with amines, while the ester group can undergo hydrolysis to release the active carboxylic acid.
Comparison with Similar Compounds
Research Findings and Data
Notes:
- This compound is less commercially prevalent than its methyl analog, likely due to niche applications.
- Halogenated derivatives are typically custom-synthesized, reflecting their specialized uses .
Q & A
Q. What are the recommended synthetic routes for Ethyl 3-formyl-5-methoxybenzoate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via formylation of ethyl 5-methoxybenzoate derivatives. A common approach involves Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C). Reaction optimization includes monitoring stoichiometry (e.g., POCl₃:DMF ratio) and quenching with aqueous sodium acetate to isolate the aldehyde product . Alternative routes may employ directed ortho-metallation strategies using organometallic reagents (e.g., LDA) followed by formylation with ethyl formate .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity.
- Spectroscopy : Confirm the structure via <sup>1</sup>H NMR (aldehyde proton at δ 10.2–10.4 ppm; methoxy group at δ 3.8–3.9 ppm) and <sup>13</sup>C NMR (carbonyl at ~190 ppm). FT-IR should show characteristic C=O (aldehyde, ~1700 cm⁻¹) and ester (1720 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]<sup>+</sup> (calculated for C₁₁H₁₂O₄: 208.0736).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile aldehydes .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).
- Storage : Store in airtight containers at 2–8°C to prevent aldehyde oxidation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, torsional strain, and intermolecular interactions. For example, the aldehyde group’s planarity and methoxy orientation can be validated via anisotropic displacement parameters. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Crystallization solvents (e.g., ethanol/water mixtures) should be optimized to avoid polymorphism .
Q. What strategies address contradictory spectral data between theoretical (DFT) and experimental (NMR) results for this compound?
- Methodological Answer :
- DFT Calibration : Perform geometry optimization using B3LYP/6-311++G(d,p) basis sets to simulate NMR chemical shifts. Discrepancies in aldehyde proton shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃), which can be modeled using the IEF-PCM solvent model.
- Experimental Validation : Compare experimental <sup>13</sup>C DEPT spectra with DFT-predicted values to identify rotational isomers or dynamic effects .
Q. How does the electronic environment of the aldehyde group influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing methoxy and ester groups activate the aldehyde for nucleophilic additions (e.g., Grignard reactions) but deactivate it for electrophilic substitutions. Electrochemical studies (cyclic voltammetry) can quantify redox potentials, while Hammett substituent constants (σ values) predict reactivity trends in Suzuki-Miyaura couplings .
Methodological Challenges in Advanced Studies
- Crystallization Difficulties : The compound’s low melting point and hygroscopicity complicate single-crystal growth. Use slow evaporation in anhydrous solvents (e.g., ethyl acetate/hexane) .
- Aldehyde Stability : Monitor oxidation to carboxylic acid derivatives via periodic TLC or LC-MS during long-term storage .
Key Citations for Further Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
